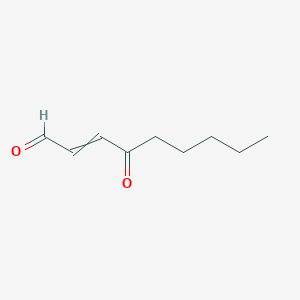

4-Oxo-2-nonenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-2-nonenal is a lipid peroxidation product that can structurally alter proteins and induce the formation of alpha-synuclein oligomers . This compound is known for its role in oxidative stress and its potential implications in various diseases, including neurodegenerative disorders like Parkinson’s disease .

Méthodes De Préparation

4-Oxo-2-nonenal is typically synthesized through the oxidation of unsaturated fatty acids. The industrial production methods involve lipid peroxidation processes where polyunsaturated fatty acids undergo oxidative degradation . The specific synthetic routes and reaction conditions can vary, but they generally involve controlled oxidation reactions to ensure the formation of the desired product.

Analyse Des Réactions Chimiques

4-Oxo-2-nonenal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into less reactive forms.

Substitution: It can react with nucleophiles, such as amines and thiols, to form adducts.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles like amines and thiols. The major products formed from these reactions are often adducts with proteins and other biomolecules, which can alter their structure and function .

Applications De Recherche Scientifique

Neurotoxicity and Cellular Impact

Neurotoxic Effects

Research indicates that 4-Oxo-2-nonenal exhibits potent neurotoxic effects, particularly in human neuroblastoma cells. Studies show that at low micromolar concentrations, ONE is 4-5 times more neurotoxic than its counterpart, 4-Hydroxy-2-nonenal (HNE). This increased toxicity is attributed to its higher reactivity with proteins, leading to cell death through the modification of critical cellular components .

Mitochondrial Dysfunction

Mitochondrial Studies

In studies involving bovine heart mitochondria, both this compound and HNE were found to affect mitochondrial function adversely. The analysis included measurements of oxygen consumption rates and assessments of mitochondrial morphology. Results indicated that ONE significantly impacts mitochondrial integrity and function, suggesting its role as a potent inhibitor of mitochondrial processes .

Protein Modification and Atherogenesis

Protein Crosslinking

this compound is recognized for its ability to modify proteins through crosslinking, which can contribute to atherogenesis. In individuals with familial hypercholesterolemia, elevated levels of ONE-ketoamide adducts were observed in high-density lipoprotein (HDL), impairing its protective functions against inflammation . This highlights the compound's potential role in cardiovascular diseases.

| Study Focus | Findings |

|---|---|

| Neurotoxicity | ONE is more neurotoxic than HNE; binds proteins leading to cell death. |

| Mitochondrial Dysfunction | Impairs mitochondrial function; affects oxygen consumption and morphology. |

| Protein Modification | Modifies HDL proteins; contributes to atherosclerosis via crosslinking. |

Implications in Cancer Research

Cancer Cell Studies

Emerging research suggests that this compound may play a role in cancer biology. Its cytotoxicity has been observed in various cancer cell lines, indicating potential applications in cancer therapeutics. For instance, studies have shown that overexpression of certain detoxifying enzymes can mitigate the cytotoxic effects of ONE in colon cancer cells . This suggests a dual role where ONE could be both a target for therapeutic intervention and a biomarker for oxidative stress-related cancers.

Aggregation of α-Synuclein

Parkinson's Disease Research

Recent findings indicate that this compound can induce the aggregation of α-synuclein, a protein implicated in Parkinson's disease. Agitation combined with exposure to ONE results in distinct α-synuclein aggregates with unique biophysical properties, which could serve as biomarkers for disease progression and aid in diagnostic applications . The cytotoxicity associated with these aggregates further emphasizes the relevance of ONE in neurodegenerative disease contexts.

Mécanisme D'action

The mechanism of action of 4-Oxo-2-nonenal involves its ability to form covalent adducts with proteins and nucleic acids. This modification can alter the structure and function of these biomolecules, leading to various cellular effects. For example, it can induce the aggregation of alpha-synuclein, a process implicated in the pathogenesis of Parkinson’s disease . It can also modify histones, affecting chromatin structure and gene expression .

Comparaison Avec Des Composés Similaires

4-Oxo-2-nonenal is similar to other lipid peroxidation products, such as 4-hydroxy-2-nonenal and cis-2-butene-1,4-dial. it is more reactive and forms more stable adducts with proteins and nucleic acids . This increased reactivity and stability make it a unique compound for studying oxidative stress and its effects on cellular processes.

Similar Compounds

- 4-Hydroxy-2-nonenal

- cis-2-Butene-1,4-dial

- 2,5-Hexanedione

This compound stands out due to its higher reactivity and the stability of the adducts it forms, making it a valuable tool in research on oxidative stress and related diseases.

Propriétés

Formule moléculaire |

C9H14O2 |

|---|---|

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

4-oxonon-2-enal |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3 |

Clé InChI |

SEPPVOUBHWNCAW-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C=CC=O |

SMILES canonique |

CCCCCC(=O)C=CC=O |

Synonymes |

4-oxo-2-nonenal 4-oxonon-2-enal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.